molecular formula C22H25N3O3 B4031103 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4031103
M. Wt: 379.5 g/mol
InChI Key: SZMHPDJSHUWISB-UHFFFAOYSA-N
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Description

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a 3-methylphenyl group at position 1 and a 3-methoxyphenyl-substituted piperazine moiety at position 2. This compound belongs to a class of molecules explored for their anticonvulsant, analgesic, and receptor-modulating properties. Its structural framework combines a rigid pyrrolidine-2,5-dione core with a piperazine ring, enabling interactions with diverse biological targets, including serotonin receptors (5-HT1A) and ion channels .

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16-5-3-7-18(13-16)25-21(26)15-20(22(25)27)24-11-9-23(10-12-24)17-6-4-8-19(14-17)28-2/h3-8,13-14,20H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMHPDJSHUWISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction parameters is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety in the compound is highly reactive due to its secondary amine groups, enabling nucleophilic substitution under specific conditions.

Reaction Type Reagents/Conditions Outcome Reference
AlkylationAlkyl halides (e.g., methyl iodide)Formation of quaternary ammonium derivatives at piperazine nitrogen atoms.
AcylationAcetyl chloride, anhydridesIntroduction of acyl groups to the piperazine ring.

For example, alkylation with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃) can extend the piperazine side chain, as seen in analogous piperazine-pyrrolidine-dione derivatives .

Hydrolysis of the Imide Group

The pyrrolidine-2,5-dione (succinimide) ring is susceptible to hydrolysis, particularly under acidic or basic conditions:

Reaction Type Reagents/Conditions Outcome Reference
Acidic HydrolysisHCl (aqueous), heatRing-opening to form succinamic acid derivatives.
Basic HydrolysisNaOH (aqueous), heatCleavage to dicarboxylate intermediates.

This reactivity is critical for modifying the core structure to generate bioactive analogs, as demonstrated in anticonvulsant drug development .

Oxidation and Reduction Reactions

Functional groups such as methoxy and aromatic rings influence redox behavior:

Reaction Type Reagents/Conditions Outcome Reference
Oxidation of MethoxyHNO₃, H₂SO₄ (strong acids)Demethylation to hydroxyl groups (rare; requires harsh conditions).
Reduction of Amide BondsLiAlH₄ (anhydrous ether)Conversion of imide groups to pyrrolidine amines.

Reduction of the imide to amine derivatives enhances lipophilicity, potentially improving CNS penetration .

Mannich Reactions

The secondary amines in piperazine participate in Mannich-type reactions:

Reaction Type Reagents/Conditions Outcome Reference
AminoalkylationFormaldehyde, secondary aminesFormation of tertiary amine derivatives with extended alkyl chains.

This reaction is pivotal in synthesizing anticonvulsant agents, where Mannich bases improve receptor binding .

Electrophilic Aromatic Substitution

The 3-methylphenyl and 3-methoxyphenyl groups undergo substitution:

Reaction Type Reagents/Conditions Outcome Reference
NitrationHNO₃, H₂SO₄Introduction of nitro groups at para/ortho positions.
HalogenationCl₂, FeCl₃ (catalyst)Chlorination of aromatic rings.

Such modifications are used to optimize pharmacokinetic properties in drug discovery .

Complexation with Metal Ions

The imide and piperazine groups can act as ligands:

Reaction Type Reagents/Conditions Outcome Reference
Coordination ChemistryTransition metals (e.g., Cu²⁺, Fe³⁺)Formation of metal complexes for catalytic or therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects, particularly in treating neurological disorders such as depression and anxiety. Its structural characteristics allow it to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Pharmacological Studies

Research has indicated that this compound may function as both an agonist and antagonist at specific receptor sites. Understanding its binding affinity and selectivity can provide insights into its pharmacodynamics and potential side effects.

Chemical Synthesis

As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. Its piperazine ring structure is particularly valuable for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Material Science

The compound's unique chemical properties make it suitable for developing new materials, particularly in the field of polymers and coatings where specific interactions at the molecular level are required.

  • Neuropharmacological Studies : In vitro studies have shown that this compound exhibits significant activity at serotonin receptors, suggesting its potential as an antidepressant.
  • Synthesis of Derivatives : Research has demonstrated successful synthesis of various derivatives from this compound, leading to enhanced efficacy in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticonvulsant Activity

Target Compound vs. Chlorophenyl Analogs :

  • N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione (ED50 = 14.18 mg/kg in MES test) demonstrated higher potency than the target compound, likely due to electron-withdrawing chloro substituents enhancing receptor affinity .
  • Target Compound : Lacks chloro groups; the 3-methoxyphenyl group (electron-donating) may reduce anticonvulsant efficacy but improve safety margins.

Spacer Length Impact :

  • Ethylene or propylene spacers (e.g., compounds XX-XXII in ) between piperazine and pyrrolidine-dione improved anticonvulsant activity (ED50 ~100 mg/kg). The target compound’s shorter spacer may limit flexibility and target engagement .
Table 1: Anticonvulsant Activity Comparison
Compound Substituents (Piperazine/Pyrrolidine) MES ED50 (mg/kg) Neurotoxicity (Rotorod)
Target Compound 3-MeOPh / 3-MePh Not reported Low
N-[{4-(3-ClPh)-piperazinyl}-methyl]-3-(2-ClPh)-pyrrolidine 3-ClPh / 2-ClPh 14.18 Moderate
Compound XVIII () 3-CF3Ph / 3-MePh 30 (oral, rats) Low

Analgesic and Antiallodynic Activity

Comparison with 3-(3-Methylthiophen-2-yl) Analogs :

  • Compound 3 (): At 30 mg/kg, mitigated tactile allodynia but showed weak thermal hyperalgesia inhibition.
  • Sedation Profile: The target compound’s lack of morpholinoethyl groups (cf. ) suggests reduced sedative effects at therapeutic doses.

Structural and Physicochemical Properties

Substituent Effects :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro or trifluoromethyl groups (e.g., KA-232 , ) increase metabolic stability and receptor affinity compared to methoxy groups .
  • Piperazine Aryl Modifications : 4-Fluorophenyl analogs () exhibit higher logP (2.45 vs. 2.12) and molecular weight (394.4 vs. 376.4), influencing blood-brain barrier penetration .
Table 2: Physicochemical Comparison
Compound Molecular Weight logP Aqueous Solubility
Target Compound 376.4 2.12 Low
3-[4-(4-Fluorophenyl)piperazinyl] analog 394.4 2.45 Moderate
KA-232 () 452.3 3.10 Low

Multi-Target Potential

  • 5-HT1A/SERT Dual Modulators : Derivatives with indol-3-yl groups () show serotonin transporter (SERT) inhibition. The target compound’s 3-methylphenyl group may limit SERT affinity but retain 5-HT1A activity .

Biological Activity

The compound 3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione derivative family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C22H25N3O3
  • Molecular Weight : 379.45 g/mol
  • IUPAC Name : this compound
  • CAS Number : 489422-09-5

Research indicates that compounds like this compound act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme involved in the kynurenine pathway of tryptophan metabolism, which plays a significant role in immune regulation and cancer progression. By inhibiting this enzyme, these compounds may enhance antitumor immunity and have potential applications in cancer therapy .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Studies have shown that pyrrolidine derivatives exhibit significant anticancer properties. The inhibition of IDO1 by this compound may lead to reduced tumor growth and enhanced immune response against cancer cells .

Neuroprotective Effects

Research suggests that derivatives with similar structures can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Antidiabetic Potential

Recent studies have indicated that piperazine derivatives may possess antidiabetic properties, showing lower cytotoxicity and effective inhibition of carbohydrate-hydrolyzing enzymes . The specific effects of this compound on glucose metabolism need further exploration.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activities and potential therapeutic applications of the compound:

StudyFindings
Inhibition of IDO1 The compound demonstrates significant inhibition of IDO1 activity, leading to enhanced immune responses in tumor models .
Neuroprotective Activity Similar pyrrolidine derivatives showed protective effects against oxidative stress in neuronal cell lines .
Antidiabetic Activity Piperazine derivatives exhibited promising results as antidiabetic agents with low cytotoxicity levels compared to standard drugs like acarbose .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 3-methoxyphenylpiperazine with 3-methylphenylacetyl chloride under basic conditions. Purification techniques such as recrystallization or high-performance liquid chromatography (HPLC) are often employed to achieve high purity levels .

Q & A

Q. How can researchers optimize the synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use statistical methods like factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . For example, a central composite design can minimize the number of experiments while maximizing data on interactions between variables.
  • Purification Techniques: Employ gradient elution in HPLC or crystallization protocols to isolate the compound with >99% purity, as demonstrated in analogous piperazine-pyrrolidine dione syntheses .
  • Kinetic Monitoring: Track reaction progress using TLC or in-situ NMR to identify side products and adjust reaction time or stoichiometry .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Methods:
    • NMR: Assign peaks using ¹H/¹³C NMR and 2D-COSY to confirm substituent positions and rule out regioisomeric impurities .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular formula accuracy, with ESI-MS suitable for detecting protonated ions in polar solvents .
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry, as seen in structurally related pyrrolidine diones (R factor: 0.034; data-to-parameter ratio: 14.0) .

Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–80°C) and analyze degradation products via LC-MS .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions, similar to hydrolysis studies of related compounds .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound’s formation?

Methodological Answer:

  • Quantum Chemical Calculations: Apply density functional theory (DFT) to map potential energy surfaces and identify transition states, as practiced in ICReDD’s reaction path search methods .
  • Molecular Dynamics (MD): Simulate solvent effects and intermediate stability using explicit solvent models to refine synthetic pathways .

Q. How can contradictory data in pharmacological profiling (e.g., receptor affinity vs. in vivo efficacy) be resolved?

Methodological Answer:

  • Meta-Analysis: Use hierarchical clustering or Bayesian statistics to reconcile discrepancies between in vitro binding assays (e.g., serotonin receptor subtypes) and in vivo pharmacokinetic data .
  • Feedback Loops: Integrate computational predictions (e.g., molecular docking) with experimental IC₅₀ values to validate target engagement, following ICReDD’s iterative design framework .

Q. What methodologies are recommended for studying the compound’s membrane permeability and blood-brain barrier (BBB) penetration?

Methodological Answer:

  • In Silico Predictions: Use QSAR models to estimate logP and polar surface area (PSA) for BBB penetration potential .
  • In Vitro Assays: Perform parallel artificial membrane permeability assays (PAMPA) or Madin-Darby canine kidney (MDCK) cell monolayers to measure passive diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.